2-Deamino-(2,3-dihydro-2-oxo) Penciclovir 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
Brand Name: Vulcanchem
CAS No.: 108970-74-7
VCID: VC0107864
InChI:
SMILES:
Molecular Formula: C₁₀H₁₄N₄O₄
Molecular Weight: 254.24

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

CAS No.: 108970-74-7

Cat. No.: VC0107864

Molecular Formula: C₁₀H₁₄N₄O₄

Molecular Weight: 254.24

* For research use only. Not for human or veterinary use.

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir - 108970-74-7

Specification

CAS No. 108970-74-7
Molecular Formula C₁₀H₁₄N₄O₄
Molecular Weight 254.24

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is systematically named methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate under IUPAC nomenclature . Its CAS registry number, 108970-74-7, is consistent across multiple authoritative databases, including PubChem and commercial chemical suppliers .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H30Cl3NO10\text{C}_{21}\text{H}_{30}\text{Cl}_3\text{NO}_{10}PubChem
Molecular Weight562.8 g/molPubChem
XLogP3-AA4.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors11PubChem

A notable discrepancy exists in literature regarding its molecular formula, with some sources reporting C10H14N4O4\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}_4 and a molecular weight of 254.24 g/mol . This inconsistency likely arises from misattribution or alternate naming conventions for related derivatives, underscoring the need for rigorous verification in analytical workflows.

Structural Elucidation

The compound features a complex heterocyclic scaffold with:

  • A trichloroethanimidoyl group at position 6, contributing to its electrophilic reactivity .

  • Three 2-methylpropanoyloxy substituents at positions 3, 4, and 5, enhancing lipophilicity .

  • A methyl carboxylate moiety at position 2, critical for its structural analogy to Penciclovir .

The 3D conformation, resolved via PubChem’s interactive model, reveals a chair-like oxane ring with axial orientation of the trichloroethanimidoyl group, sterically influencing its interactions with enzymatic targets .

Synthesis and Analytical Profiling

Synthetic Pathways

While explicit synthesis protocols are proprietary, the compound is derived during Penciclovir production via deamination and oxidation side reactions . Key steps likely involve:

  • Deamination of Penciclovir’s purine ring, leading to loss of the amino group.

  • Oxidation at the 2-position, forming a dihydro-2-oxo intermediate .

  • Esterification with trichloroethanimidoyl chloride to stabilize the intermediate .

Analytical Characterization

Advanced techniques are employed to detect and quantify this impurity:

Table 2: Analytical Methods and Parameters

MethodApplicationDetection LimitSource
High-Performance Liquid Chromatography (HPLC)Quantification in Penciclovir batches0.1%Vulcanchem
Mass Spectrometry (MS)Structural confirmation via m/z=562.8m/z = 562.81 ppmPubChem
Nuclear Magnetic Resonance (NMR)Stereochemical analysisNot specifiedLGC Standards

Stable isotope-labeled analogs, such as 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir-d4, enhance sensitivity in mass spectrometry by minimizing matrix interference.

Pharmacological and Industrial Relevance

Role in Pharmaceutical Quality Control

As a process-related impurity, this compound is monitored to comply with regulatory thresholds (e.g., ICH Q3A guidelines). Its presence above 0.15% in Penciclovir formulations necessitates corrective synthesis steps to ensure drug safety .

Research Applications

  • Antiviral Mechanism Studies: Structural analogs help elucidate Penciclovir’s inhibition of viral DNA polymerase .

  • Degradation Chemistry: Studies by Weinberg et al. (1992) utilized this impurity to model hydrolysis pathways under accelerated storage conditions .

  • Stable Isotope Tracing: Deuterated variants enable pharmacokinetic tracking in in vitro assays.

SupplierPurityPackagingPrice Range (USD)
Vulcanchem>95%100 mg$200–$300
LGC Standards >98%100 mg$250–$350
Clinivex Not specifiedCustomInquiry-based

Regulatory Considerations

Classified as a Controlled Product, its procurement often requires permits or BSL certification due to potential misuse in unregulated drug synthesis . Shipping is restricted to room temperature to prevent degradation .

Discrepancies and Research Gaps

The molecular formula conflict (C21H30Cl3NO10\text{C}_{21}\text{H}_{30}\text{Cl}_3\text{NO}_{10} vs. C10H14N4O4\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}_4) remains unresolved. Hypotheses include:

  • Isomeric Variants: Potential stereoisomers or tautomeric forms.

  • Data Entry Errors: Mislabeling in commercial catalogs . Further crystallographic and spectroscopic studies are warranted to resolve this ambiguity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator